molecular formula C15H24N2O4 B1595805 Prolyl Endopeptidase Inhibitor 1 CAS No. 86925-97-5

Prolyl Endopeptidase Inhibitor 1

Cat. No. B1595805
CAS RN: 86925-97-5
M. Wt: 296.36 g/mol
InChI Key: CTCMMWKUMNGTPE-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal, is a potent prolyl endopeptidase (PEP; PE) inhibitor . It has a K value of 15 nM and has been found to have an anti-amnesic effect . The major targets of this inhibitor are plasmin and trypsin, but it also inactivates matriptase-3/TMPRSS7 and chymotrypsin .


Chemical Reactions Analysis

Prolyl Endopeptidase Inhibitor 1 has been associated with neurodegenerative disorders, and the PEP inhibitors can restore the memory loss caused by amnesic compounds . The peptide structures determine the PEP-inhibitory activity of hydrolysates .


Physical And Chemical Properties Analysis

Prolyl Endopeptidase Inhibitor 1 is a white amorphous powder with a melting point of 230 -240 °C . Its molecular formula is C113H142N26O27 .

Scientific Research Applications

Enzyme Inhibition and Neuropeptide Degradation

Prolyl endopeptidase (PEP) plays a critical role in the degradation of various neuropeptides, such as substance P, neurotensin, thyrotropin-releasing hormone, and luteinizing hormone-releasing hormone. It has been observed that inhibitors like benzyloxycarbonyl-prolyl-prolinal can potently inhibit PEP, thereby affecting the degradation of these neuropeptides. This interaction suggests a significant role of PEP inhibitors in regulating neuropeptide-related physiological processes (Wilk & Orlowski, 1983).

Potential in Treating Neurodegenerative Diseases

PEP, also known as prolyl oligopeptidase, has been linked to Alzheimer's and Parkinson's diseases due to its proteolytic activity and role in cell signaling pathways. Inhibitors of PEP are emerging as potential therapeutic agents for these neurodegenerative diseases and other cognitive impairments (Babková et al., 2017).

Role in Neuropeptide Production and Secretion

Studies indicate that specific inhibitors of PEP can modulate the secretion of amyloid beta protein, which is a key component in the pathogenesis of Alzheimer's disease. This suggests that PEP inhibitors can play a crucial role in managing diseases associated with abnormal protein aggregation and secretion (Shinoda et al., 1997).

Neuroprotective Effects

PEP inhibitors have shown neuroprotective effects in models of delayed neuronal death, indicating their potential in treating conditions like stroke or traumatic brain injury. This neuroprotection might be mediated by the modulation of neuropeptides and their receptors (Shishido et al., 1999).

Antiamnesic Properties

Certain PEP inhibitors have demonstrated anti-amnesic effects, suggesting their potential use in treating memory loss associated with aging or neurodegenerative diseases. These inhibitors seem to regulate the activity of PEP in the brain, thereby influencing memory processes (Yoshimoto et al., 1987).

Potential Antiparkinsonian Action

Recent research suggests that PEP inhibitors might be effective in reducing the severity of extrapyramidal symptoms such as rigidity and motor deficits, which are characteristic of Parkinson's disease. This indicates a promising direction for the development of new treatments for Parkinson's and other neurodegenerative disorders (Kalinina et al., 2019).

Inhibition of PEP in Sake and Byproducts

Interestingly, inhibitory peptides for PEP have been identified in sake and its byproducts. These peptides, derived from rice glutelin, exhibit the ability to inhibit PEP in vitro, suggesting the potential of natural compounds in influencing PEP activity (Saito et al., 1997).

Safety And Hazards

Users are advised to avoid breathing mist, gas or vapours of Prolyl Endopeptidase Inhibitor 1. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Prolyl Endopeptidase Inhibitor 1 has been found to function as a transcriptional coregulator that finely tunes macrophage functions, and plays a protective role against liver fibrosis pathogenesis . This suggests potential future directions in the treatment of liver fibrosis and other related conditions.

properties

IUPAC Name

tert-butyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)17-9-5-7-12(17)13(19)16-8-4-6-11(16)10-18/h10-12H,4-9H2,1-3H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCMMWKUMNGTPE-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007186
Record name tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prolyl Endopeptidase Inhibitor 1

CAS RN

86925-97-5
Record name N-Benzyloxycarbonylprolylprolinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086925975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Fagyas, K Uri, IM Siket, A Darago, J Boczan… - PLoS …, 2014 - journals.plos.org
Angiotensin-converting enzyme (ACE) inhibitors represent the fifth most often prescribed drugs. ACE inhibitors decrease 5-year mortality by approximately one-fifth in cardiovascular …
Number of citations: 42 journals.plos.org
S Martini, A Conte, D Tagliazucchi - International Dairy Journal, 2020 - Elsevier
The influence of ripening and in vitro digestion on the peptidomic profile of Parmigiano-Reggiano (PR) cheeses was investigated. Ripening and in vitro digestion thoroughly modified …
Number of citations: 40 www.sciencedirect.com
T Huang, Y Xiong, N Chen, D Wang, Y Lai, C Deng - Talanta, 2016 - Elsevier
To the best of our knowledge, this study is the first to successfully apply a novel, highly selective enrichment technique based on boronic acid-functionalized core–shell magnetic …
Number of citations: 11 www.sciencedirect.com

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